![molecular formula C22H24N2O3S2 B2817214 (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole CAS No. 877818-63-8](/img/structure/B2817214.png)

(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

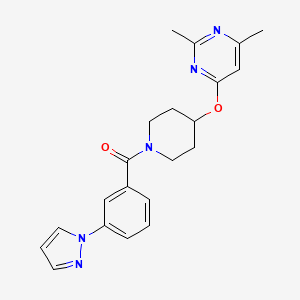

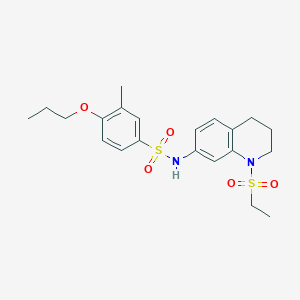

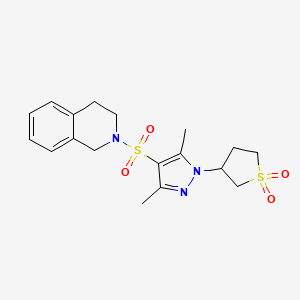

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual components (azepane, benzo[d]thiazole, methoxystyryl), followed by their coupling. The exact synthetic route would depend on the desired substitution pattern and the specific reactivity of the starting materials .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azepane, benzo[d]thiazole, and methoxystyryl moieties. The benzo[d]thiazole moiety is a planar, aromatic system, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azepane, benzo[d]thiazole, and methoxystyryl groups. The benzo[d]thiazole moiety, being an aromatic system, might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic benzo[d]thiazole moiety might contribute to its UV/Vis absorption properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Benzo[d]thiazole derivatives and their functionalized forms have been extensively studied for their synthesis and potential in various chemical reactions. One study outlines the synthesis of functionalized arylthio-acrylates, benzo[b][1,4]thiazines, and benzo[4,5]thiazolo[3,2-a]azepines from 2-methylbenzothiazole and acetylenic esters in aqueous media, highlighting the versatility of benzo[d]thiazole derivatives in chemical synthesis (Yavari, Ghafouri, Zahedi, & Halvagar, 2017). This demonstrates the potential of similar compounds for creating a wide range of chemically significant derivatives through various synthetic pathways.

Spectroscopic Characterization and Metal Complexation

Another study focuses on the synthesis, metal complexation, and spectroscopic characterization of azo compounds derived from thiazolyl and other groups, indicating the importance of benzo[d]thiazole derivatives in the formation of complex compounds with potential applications in material science and catalysis (Çetişli, Karakus, Erdem, & Deligöz, 2002). These complexes' structural and electronic properties can be finely tuned for specific applications, including sensors, electronic devices, and catalytic agents.

Biological Applications

The synthesis and biological evaluation of thiazolyl azo ligand complexes with metal ions showcase the potential biomedical applications of benzo[d]thiazole derivatives. Such compounds have been evaluated for their antimicrobial properties, indicating their relevance in developing new antimicrobial agents (Dahi & Jarad, 2020). This highlights the potential of (E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole and similar compounds in pharmaceutical research, especially in the search for novel antimicrobial and therapeutic agents.

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, its mechanism of action would depend on its interaction with biological targets. Unfortunately, without specific information, it’s difficult to predict the exact mechanism of action .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(E)-2-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]ethenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-27-19-12-10-17(11-13-22-23-18-8-4-5-9-20(18)28-22)16-21(19)29(25,26)24-14-6-2-3-7-15-24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWQXDHEFAGUNS-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B2817132.png)

![Methyl (E)-4-oxo-4-[[(3R,4R)-4-(1-phenylpyrazol-4-yl)oxyoxolan-3-yl]amino]but-2-enoate](/img/structure/B2817135.png)

![N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2817138.png)

![3-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]amino}-1-(4-methylphenyl)thiourea](/img/structure/B2817140.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2817141.png)

![N-BUTYL-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2817147.png)

![[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2817148.png)

![4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-5-(2,2,2-TRIFLUOROACETYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2817151.png)